Non-1-yn-3-ol
Description
Properties
IUPAC Name |
non-1-yn-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h2,9-10H,3,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJKCRIRKNGKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C#C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70994947 | |
| Record name | Non-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70994947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7383-20-2 | |
| Record name | 1-Nonyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nonyn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Non-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70994947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-1-yn-3-ol can be synthesized through various methods. One common synthetic route involves the reaction of nonanal with ethynylmagnesium bromide in the presence of a catalyst. This reaction typically occurs under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of nonynal alcohol. This method is preferred due to its efficiency and scalability. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Non-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonynal or nonynoic acid.
Reduction: Reduction of this compound can yield nonanol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Nonynal, Nonynoic acid
Reduction: Nonanol
Substitution: Various substituted nonynes depending on the reagent used.
Scientific Research Applications
Non-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of Non-1-yn-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various metabolic pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Tables
Table 1: Comparison of Alkynols by Chain Length Table 2: Alkenols vs. Alkynols: Structural and Functional Differences
Biological Activity
Non-1-yn-3-ol (C9H16O), also known as nonyl alcohol, is an organic compound characterized by the presence of a triple bond and a hydroxyl group. This unique structure imparts various biological activities that make it a subject of interest in medicinal chemistry and materials science. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as an acetylenic alcohol, featuring both alkyne and alcohol functionalities. Its molecular structure is depicted as follows:
This compound typically exists as a colorless to light yellow liquid with a boiling point around 121 °C. Its unique combination of functional groups allows for diverse reactivity patterns that are leveraged in various chemical applications.
Synthesis Methods
Several methods have been developed for synthesizing this compound, often achieving high purity levels exceeding 98%. Common synthesis routes include:
- Alkyne Hydrolysis : Reaction of terminal alkynes with water in the presence of catalysts.
- Reduction Reactions : Utilizing reducing agents to convert corresponding carbonyl compounds to alcohols.
Biological Activity
Mechanisms of Action
Research indicates that this compound exhibits several biological activities, primarily attributed to its interactions with cellular components. Studies have shown that it can modulate various biological pathways, including:
- Neuroprotection : this compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. For instance, it demonstrated protective effects on PC12 cells injured by corticosterone, suggesting potential applications in treating depression and other mood disorders .
- Antimicrobial Activity : The compound has exhibited antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
Neuroprotective Effects
In a study assessing the neuroprotective effects of this compound on PC12 cells, it was found to significantly reduce apoptosis markers such as Bax and caspase-3 at concentrations as low as 10 μM. This suggests that this compound may enhance cell survival under stress conditions, potentially offering therapeutic benefits in neurodegenerative diseases .
Antimicrobial Studies
Another study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound inhibited the growth of several Gram-positive and Gram-negative bacteria, supporting its use in developing new antimicrobial formulations .
Comparison with Related Compounds
To highlight the uniqueness of this compound, a comparison with similar compounds is provided below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methylbutan-1-yne | C5H8 | Contains alkyne functionality |
| 2-Methylbutan-2-ol | C5H12O | Alcohol with branched structure |
| 4-Methylpentan-2-one | C6H12O | Ketone structure with potential biological activity |
This compound stands out due to its combination of both alkene and alkyne functionalities along with a hydroxyl group, providing distinct reactivity patterns not observed in simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
